molecular formula C11H13BrO3 B14056926 1-Bromo-3-(4-ethoxy-3-hydroxyphenyl)propan-2-one

1-Bromo-3-(4-ethoxy-3-hydroxyphenyl)propan-2-one

Cat. No.: B14056926
M. Wt: 273.12 g/mol
InChI Key: CMQAASGBLKTBEI-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-ethoxy-3-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C11H13BrO3 It is a brominated phenylpropanone derivative, characterized by the presence of a bromine atom, an ethoxy group, and a hydroxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(4-ethoxy-3-hydroxyphenyl)propan-2-one can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the reaction of 4-ethoxy-3-hydroxybenzaldehyde with bromoacetone under basic conditions. The reaction typically proceeds at room temperature and is followed by neutralization with an acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(4-ethoxy-3-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of substituted phenylpropanones.

    Oxidation: Formation of phenylpropanones with carbonyl groups.

    Reduction: Formation of phenylpropanols.

Scientific Research Applications

1-Bromo-3-(4-ethoxy-3-hydroxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-ethoxy-3-hydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the hydroxy group play crucial roles in binding to active sites, while the ethoxy group may influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromo-4-hydroxyphenyl)propan-2-one: Similar structure but lacks the ethoxy group.

    1-Bromo-3-(4-fluorophenoxy)propan-2-one: Contains a fluorine atom instead of a hydroxy group.

    2-Bromo-1-(4-hydroxyphenyl)propan-1-one: Different positioning of the bromine and hydroxy groups.

Uniqueness

1-Bromo-3-(4-ethoxy-3-hydroxyphenyl)propan-2-one is unique due to the presence of both an ethoxy group and a hydroxy group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

1-bromo-3-(4-ethoxy-3-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C11H13BrO3/c1-2-15-11-4-3-8(6-10(11)14)5-9(13)7-12/h3-4,6,14H,2,5,7H2,1H3

InChI Key

CMQAASGBLKTBEI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)CBr)O

Origin of Product

United States

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